4-Desfluoro Sitagliptin

描述

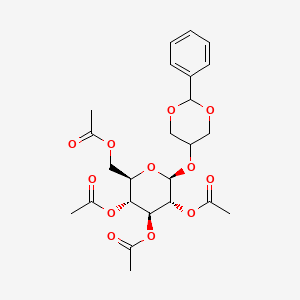

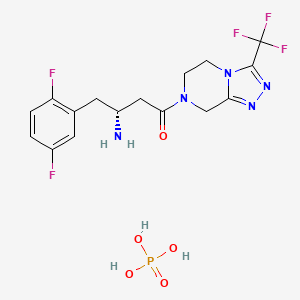

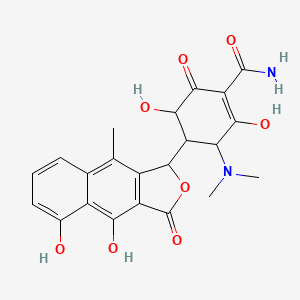

4-Desfluoro Sitagliptin is a derivative of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of a fluorine atom at a specific position in its molecular structure, which differentiates it from sitagliptin. The molecular formula of this compound is C16H19F5N5O5P, and it has a molecular weight of 487.32 g/mol .

作用机制

Target of Action

4-Desfluoro Sitagliptin, like its parent compound Sitagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for the degradation of several peptides that contain an alanine or proline at the penultimate position . By inhibiting DPP-4, Sitagliptin increases the activation and duration of action of glucagon-like peptide-1 (GLP-1), a hormone that enhances glucose-induced insulin secretion .

Mode of Action

This compound inhibits DPP-4 activity, which slows the inactivation of incretins like GLP-1 . This leads to an increase in the active forms of these hormones, enhancing glucose-induced insulin secretion . The inhibition of DPP-4 activity by this compound is associated with increased vagus nerve activity .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects several biochemical pathways. It increases the levels of peroxisome proliferator-activated receptor (PPAR)-α, PPAR-γ coactivator-1 (PGC-1), and uncoupling proteins (UCPs) in brown adipose tissue (BAT), and of PPAR-α and UCP3 in skeletal muscle . These changes are associated with improved glucose tolerance and plasma insulin levels .

Pharmacokinetics

Sitagliptin, the parent compound of this compound, is well absorbed with an apparent terminal half-life ranging from 8 to 14 hours . Renal clearance of Sitagliptin averaged 388 mL/min and was largely uninfluenced by the dose administered .

Result of Action

The inhibition of DPP-4 by this compound results in several molecular and cellular effects. It leads to a decrease in the weight of white adipose tissue and serum levels of glucose, without influencing food intake . Additionally, it increases the levels of PPAR-α, PGC-1, and UCPs in BAT, and of PPAR-α and UCP3 in skeletal muscle .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in mice with diet-induced obesity, treatment with this compound dose-dependently decreased the weight of white adipose tissue and serum levels of glucose . The effects of this compound on PPAR-α, PGC-1, and UCP levels were attenuated in melanocortin (MC)-4 receptor-deficient mice .

生化分析

Biochemical Properties

4-Desfluoro Sitagliptin, like its parent compound Sitagliptin, is a DPP-4 inhibitor . DPP-4 is an enzyme responsible for the degradation of several peptides that contain an alanine or proline at the penultimate position . By inhibiting DPP-4, this compound increases the levels of these peptides, influencing various biochemical reactions .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to regulate brown adipose tissue uncoupling protein levels in mice with diet-induced obesity . This regulation influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-4, leading to increased levels of peptides that this enzyme typically degrades . This results in enhanced glucose-induced insulin secretion, contributing to the regulation of blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, treatment with this compound has been shown to dose-dependently decrease the weight of white adipose tissue and serum levels of glucose in mice, without influencing food intake .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study on mice with diet-induced obesity, treatment with this compound resulted in a dose-dependent decrease in the weight of white adipose tissue and serum levels of glucose .

Metabolic Pathways

This compound is involved in the metabolic pathway of DPP-4 inhibition . By inhibiting DPP-4, it increases the levels of peptides that this enzyme typically degrades, influencing various metabolic processes .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its role as a DPP-4 inhibitor, it is likely to be localized wherever DPP-4 is present within the cell .

准备方法

The synthesis of 4-Desfluoro Sitagliptin can be achieved through various methods. One effective approach involves the chemical resolution of racemic mixtures using inexpensive reagents such as sodium borohydride (NaBH4) and (−)-di-p-toluoyl-L-tartaric acid. This method avoids the use of expensive noble metal catalysts, making it cost-effective and efficient . Another method involves asymmetric hydrogenation of β-ketomide intermediates, which has been found to be effective in producing optically pure this compound .

化学反应分析

4-Desfluoro Sitagliptin undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

科学研究应用

4-Desfluoro Sitagliptin has a wide range of scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on various biological pathways, particularly those involving DPP-4 inhibition.

Medicine: Research focuses on its potential as an anti-diabetic agent and its effects on glucose metabolism.

Industry: It is used in the pharmaceutical industry for the development of new drugs and therapeutic agents

相似化合物的比较

4-Desfluoro Sitagliptin can be compared with other DPP-4 inhibitors such as:

Sitagliptin: The parent compound, which contains a fluorine atom at a specific position.

Saxagliptin: Another DPP-4 inhibitor with a different molecular structure and pharmacokinetic profile.

Vildagliptin: Known for its rapid onset of action and short half-life.

Alogliptin: Characterized by its high aqueous solubility and short elimination half-life. The uniqueness of this compound lies in its modified structure, which may result in different pharmacological properties and therapeutic potential.

属性

IUPAC Name |

(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKMPNRCGWVMBY-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F5N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)